
N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable halide.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thiophenes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)acetamide: Lacks the thiophene ring.
N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.
N-methyl-2-(thiophen-3-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is unique due to the presence of both the pyrrolidine and thiophene rings, as well as the methylated nitrogen atom. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17ClN2OS |
|---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
N-methyl-N-pyrrolidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(10-2-4-12-7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
InChI Key |
BHKNGFOMBUUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C(=O)CC2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


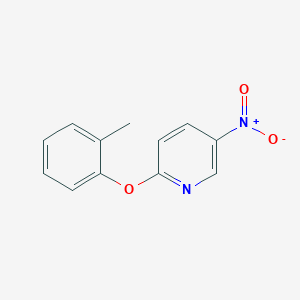
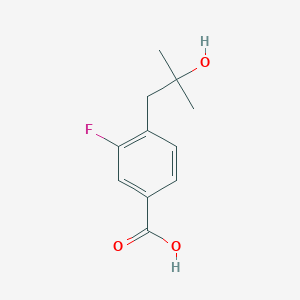
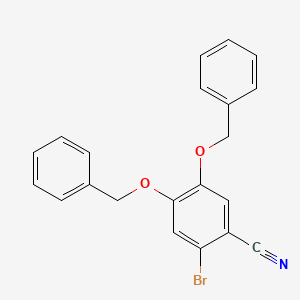
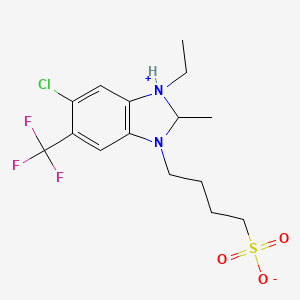
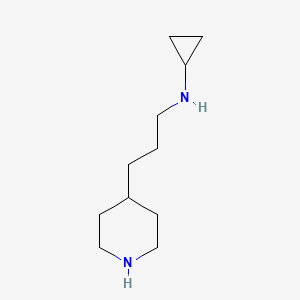
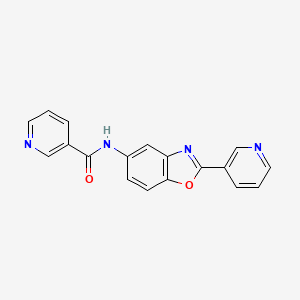

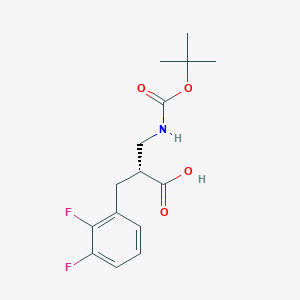
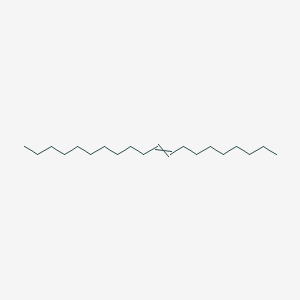
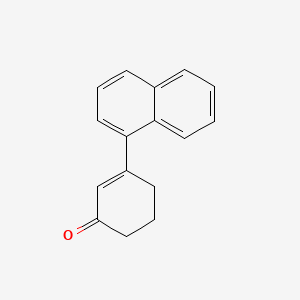

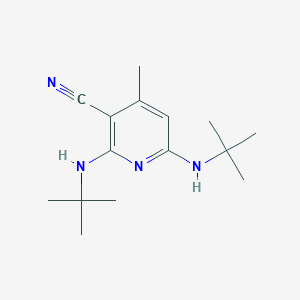
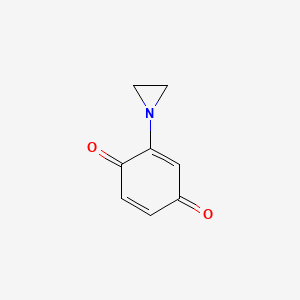
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
